molecular formula C11H14BrN3O2S2 B5054223 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide

5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide

Cat. No.: B5054223
M. Wt: 364.3 g/mol
InChI Key: WKMBLYRETFEKDR-UHFFFAOYSA-N
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Description

5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide is a complex organic compound that features a bromine atom, a pyrazole ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group are key functional groups that enable binding to enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide is unique due to the presence of the thiophene sulfonamide group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2S2/c1-8-9(6-13-15(8)3)7-14(2)19(16,17)11-5-4-10(12)18-11/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMBLYRETFEKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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